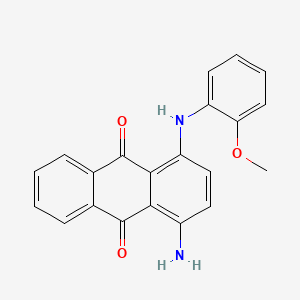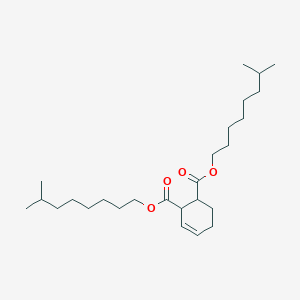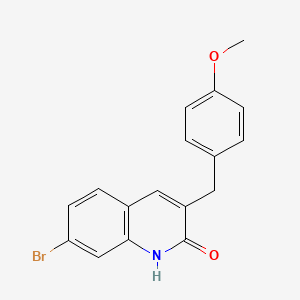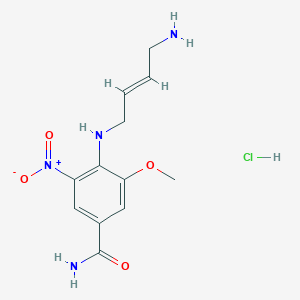![molecular formula C11H15BrClNO2S B13145729 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2S and a molecular weight of 340.66 g/mol . This compound is known for its unique structure, which includes a bromothiophene moiety attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Piperidine Ring: The brominated thiophene is then reacted with piperidine under appropriate conditions to form the desired piperidine derivative.
Carboxylation: The piperidine derivative is carboxylated using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
Substituted Thiophenes: Products with various functional groups replacing the bromine atom.
Sulfoxides and Sulfones: Oxidation products.
Coupled Products: Complex molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-[(5-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride: Contains a dimethylamine group instead of the piperidine ring.
Uniqueness
1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a bromothiophene and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and synthesis .
Propiedades
Fórmula molecular |
C11H15BrClNO2S |
|---|---|
Peso molecular |
340.66 g/mol |
Nombre IUPAC |
1-[(5-bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-10-5-4-8(16-10)7-13-6-2-1-3-9(13)11(14)15;/h4-5,9H,1-3,6-7H2,(H,14,15);1H |
Clave InChI |
NHUQZJHVXZEYTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)CC2=CC=C(S2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

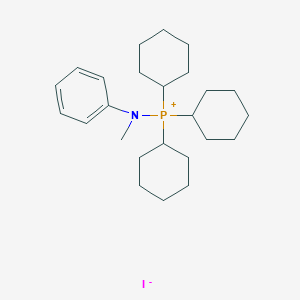

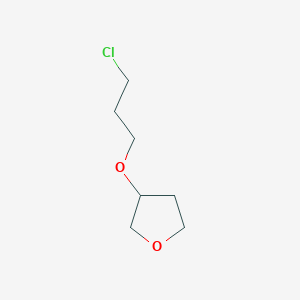
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
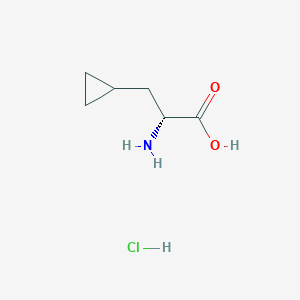
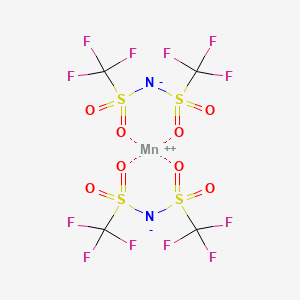
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
